molecular formula C17H15NO2S B086607 N-benzylnaphthalene-2-sulfonamide CAS No. 71862-51-6

N-benzylnaphthalene-2-sulfonamide

Cat. No. B086607
CAS RN: 71862-51-6
M. Wt: 297.4 g/mol
InChI Key: VIUHHBPCWCKOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylnaphthalene-2-sulfonamide is a chemical compound with a molecular formula of C16H13NO2S. It is a white crystalline powder that is soluble in organic solvents and has been widely used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of N-benzylnaphthalene-2-sulfonamide is not fully understood, but it is believed to act as a metal chelator and a radical scavenger. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in various physiological processes such as tissue remodeling and inflammation.

Biochemical And Physiological Effects

N-benzylnaphthalene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-benzylnaphthalene-2-sulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Another advantage is its ability to act as a metal chelator, which makes it useful in the study of metalloproteinases and other metal-dependent enzymes. However, one limitation of using N-benzylnaphthalene-2-sulfonamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the use of N-benzylnaphthalene-2-sulfonamide in scientific research. One direction is the synthesis of new derivatives with improved properties such as increased solubility and reduced toxicity. Another direction is the study of its effects on other metal-dependent enzymes and its potential use as a therapeutic agent for various diseases. Additionally, the use of N-benzylnaphthalene-2-sulfonamide in the development of new metal-organic frameworks and other materials with potential applications in catalysis and sensing is an area of active research.

Synthesis Methods

The synthesis of N-benzylnaphthalene-2-sulfonamide involves the reaction of naphthalene-2-sulfonyl chloride with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-benzylnaphthalene-2-sulfonamide has been widely used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal-organic frameworks and as a catalyst for various organic reactions.

properties

CAS RN

71862-51-6

Product Name

N-benzylnaphthalene-2-sulfonamide

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H15NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2

InChI Key

VIUHHBPCWCKOFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

solubility

1.1 [ug/mL]

Origin of Product

United States

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